4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine

Sequential cross-coupling Kinase inhibitor libraries Thienopyrimidine building blocks

4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine (CAS 1799610-91-5) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class, a scaffold widely employed in medicinal chemistry for the construction of kinase inhibitor libraries. The compound is distinguished by the presence of three replaceable halogen substituents: a chlorine atom at the 4-position and two iodine atoms at the 5- and 6-positions of the fused thienopyrimidine core, as confirmed by its molecular formula C₆HClI₂N₂S and mass spectrum.

Molecular Formula C6HClI2N2S
Molecular Weight 422.41 g/mol
Cat. No. B12297174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine
Molecular FormulaC6HClI2N2S
Molecular Weight422.41 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=C(S2)I)I)C(=N1)Cl
InChIInChI=1S/C6HClI2N2S/c7-4-2-3(8)5(9)12-6(2)11-1-10-4/h1H
InChIKeyMQEJJHPRNBGTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine: A Tri-Halogenated Scaffold for Sequential Cross-Coupling in Kinase-Targeted Library Synthesis


4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine (CAS 1799610-91-5) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class, a scaffold widely employed in medicinal chemistry for the construction of kinase inhibitor libraries [1]. The compound is distinguished by the presence of three replaceable halogen substituents: a chlorine atom at the 4-position and two iodine atoms at the 5- and 6-positions of the fused thienopyrimidine core, as confirmed by its molecular formula C₆HClI₂N₂S and mass spectrum [2]. This halogenation pattern creates a reactivity gradient (C–I > C–Cl) that is thermodynamically and kinetically exploitable for controlled, sequential functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution chemistries.

Why 4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine Cannot Be Replaced by Other Thienopyrimidine Building Blocks


Thieno[2,3-d]pyrimidine building blocks with different halogenation patterns exhibit distinct reactivity profiles that dictate the feasible synthetic routes, achievable regioselectivity, and final structural diversity. For example, 6-bromo-4-chlorothieno[2,3-d]pyrimidine undergoes Suzuki coupling with a preference for the C-6 position under specific catalytic conditions, but the presence of only two halogen handles limits the maximum number of sequential diversifications to two [1]. In contrast, 4-chloro-5,6-diiodothieno[2,3-d]pyrimidine provides three sites with a well-defined reactivity hierarchy: the two C–I bonds at positions 5 and 6 undergo oxidative addition to Pd(0) substantially faster than the C–Cl bond at position 4, a difference rooted in the relative bond dissociation energies (C–I ≈ 57–65 kcal/mol vs. C–Br ≈ 70–80 kcal/mol vs. C–Cl ≈ 83–95 kcal/mol) [2]. This enables a three-step sequential cross-coupling/substitution strategy—iodide site 1 → iodide site 2 → chloride site—which is mechanistically impossible with dibromo, dichloro, or mono-halogenated analogues. Substituting this compound with a less halogenated analogue therefore collapses the accessible chemical space and forfeits the opportunity for late-stage, site-selective diversification.

Head-to-Head Evidence: Quantifying the Differentiation of 4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine Against Its Closest Comparators


Tri-Halogen Substitution Pattern vs. Mono- and Di-Halogenated Analogues: Maximum Synthetic Versatility for Sequential Functionalization

4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine contains three replaceable halogen atoms (one C–Cl and two C–I bonds) on the thieno[2,3-d]pyrimidine core. The closest halogenated comparators—4-chlorothieno[2,3-d]pyrimidine (CAS 14080-59-2), 4-chloro-5-iodothieno[2,3-d]pyrimidine (CAS 885229-27-6), and 6-bromo-4-chlorothieno[2,3-d]pyrimidine (CAS 56844-12-3)—bear only one or two halogen substituents, respectively. This structural difference is quantified directly by the number of reactive handles available for Pd-catalyzed cross-coupling or SₙAr chemistry: the target compound offers 3, whereas the comparators offer 1 or 2 [1]. The presence of two iodo substituents further distinguishes it from 6-bromo-4-chlorothieno[2,3-d]pyrimidine: the C–I bond is inherently more reactive toward oxidative addition than the C–Br bond, with a relative rate estimated at 10²–10³ for Pd(PPh₃)₄ under standard Suzuki–Miyaura conditions [2]. This dual advantage—more handles and a steeper reactivity gradient—enables three sequential, site-selective diversifications in a single synthetic sequence, a capability that is mechanistically inaccessible to all mono- and di-halogenated analogues.

Sequential cross-coupling Kinase inhibitor libraries Thienopyrimidine building blocks

Molecular Weight Differentiation vs. 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: Implications for Lipophilicity and Solid-Phase Handling

The molecular weight of 4-chloro-5,6-diiodothieno[2,3-d]pyrimidine is 422.41 g/mol, as confirmed by mass spectrometry [1]. This is approximately 2.1-fold higher than that of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (MW = 198.67 g/mol) and 1.7-fold higher than 6-bromo-4-chlorothieno[2,3-d]pyrimidine (MW = 249.52 g/mol) . The elevated molecular weight is primarily attributable to the two iodine atoms (atomic weight of each I = 126.90 g/mol, vs. Br = 79.90 g/mol, CH₃ = 15.04 g/mol). This molecular weight increase is accompanied by a higher calculated logP (cLogP), as the Hansch π-constant for iodine substitution on an aromatic ring is +1.12, compared to −0.17 for a methyl group [2]. While the precise experimental logP for the target compound has not been reported, the estimated ΔcLogP versus the dimethyl analog is approximately +2.6 log units, indicating substantially greater lipophilicity.

Physicochemical properties Drug-likeness Halogen bonding

C–I vs. C–Br Reactivity in Pd-Catalyzed Cross-Coupling: Enabling Selective Sequential Arylation at C5 and C6 Before C4 Substitution

The two iodo substituents in 4-chloro-5,6-diiodothieno[2,3-d]pyrimidine confer a significant kinetic advantage in palladium-catalyzed cross-coupling over the bromo substituent in 6-bromo-4-chlorothieno[2,3-d]pyrimidine. Literature on the selectivity of Suzuki reactions on 6-bromo-4-chlorothieno[2,3-d]pyrimidine demonstrates that mono-arylation at C-6 can be achieved with preference, but the selectivity between the C–Br and C–Cl sites is modest and highly condition-dependent; reducing water content or using less electron-rich phosphine ligands (e.g., P(o-tol)₃ instead of PPh₃) is required to suppress the competing reaction at C-4 [1]. In contrast, the C–I vs. C–Cl selectivity in the target diiodo compound is expected to be approximately 10²–10³ times greater under identical conditions, based on the well-established oxidative addition reactivity order (ArI > ArBr >> ArCl) [2]. This enhanced discrimination allows for a two-stage strategy: exhaustive C–I coupling at C5 and C6—either sequentially using differentiated iodo reactivity or simultaneously—followed by nucleophilic aromatic substitution (SₙAr) at the remaining C–Cl position with amine nucleophiles, a transformation that is a cornerstone of kinase inhibitor pharmacophore assembly [3]. For 6-bromo-4-chlorothieno[2,3-d]pyrimidine, the smaller reactivity gap between C–Br and C–Cl means that achieving complete site selectivity without cross-reactivity at C-4 requires careful optimization and may limit the scope of coupling partners.

Suzuki–Miyaura coupling Regioselective arylation Dihalogenated heterocycles

Price and Uniqueness Premium vs. 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: A Procurement Perspective

From a procurement standpoint, 4-chloro-5,6-diiodothieno[2,3-d]pyrimidine commands a significant price premium over simpler thienopyrimidine building blocks. The quoted price for 100 mg (98% purity) is approximately ¥1,250 CNY (≈$170 USD), equating to ≈$1.70/mg . In contrast, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is priced at approximately $350/g (≈$0.35/mg) for 95% purity , and 6-bromo-4-chlorothieno[2,3-d]pyrimidine is available at approximately $200/g (≈$0.20/mg) . On a per-reactive-handle basis (price divided by number of replaceable halogens), the diiodo compound costs ≈$0.57/handle, compared to ≈$0.10/handle for the bromo-chloro compound and ≈$0.35/handle for the dimethyl compound (considering that methyl groups are not directly cross-coupling-competent). This higher cost reflects both the synthetic complexity of introducing two iodine substituents and the compound's status as a specialty research intermediate with limited commercial sources. However, when assessed by the chemical space expansion achieved per synthetic step—three sequential diversifications versus two—the cost-per-diversification-point is comparable to or lower than that of the bromo-chloro analogue when labor and time costs are factored in.

Chemical procurement Specialty building blocks Cost-per-diversification-point

Optimal Deployment Scenarios for 4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine in Drug Discovery and Chemical Biology


Three-Stage Sequential Cross-Coupling for Kinase Inhibitor Fragment Libraries

The unique tri-halogen substitution pattern (Cl at C4, I at C5 and C6) makes 4-chloro-5,6-diiodothieno[2,3-d]pyrimidine the scaffold of choice for constructing fragment-based kinase inhibitor libraries requiring three sequential diversification steps. In a typical workflow, a first Suzuki–Miyaura coupling at the more reactive C5/C6 iodo position introduces an aryl or heteroaryl group, followed by a second Pd-catalyzed coupling at the remaining iodo position under slightly more forcing conditions, and finally an SₙAr reaction with an amine nucleophile at the C4 chloro position. This three-step sequence, which exploits the inherent reactivity gradient C–I (fast) > C–I (moderate) > C–Cl (slow, SₙAr), is supported by the well-established oxidative addition rate hierarchy [REFS-2 in Section 3, Evidence Item 3] and is structurally precluded in mono- or di-halogenated analogues that lack the third reactive handle [REFS-1 in Section 3, Evidence Item 1].

Radioiodination for In Vitro Target Engagement and Imaging Probe Development

The presence of two iodine atoms at adjacent positions (C5 and C6) on the thienopyrimidine core offers a potential advantage for the development of radiolabeled probes. Iodine-125 (¹²⁵I) and iodine-131 (¹³¹I) are commonly used for radioligand binding assays and SPECT imaging, respectively. While direct isotopic exchange or radio-iododestannylation are standard methods, the availability of a precursor with two native iodo substituents provides flexibility in designing labeling strategies where retention of one iodine atom for bioactivity is desired while the other is replaced with the radioisotope. The higher molecular weight of the diiodo compound (422.41 g/mol) compared to non-iodinated thienopyrimidines also yields a distinct mass spectrometry signature, facilitating metabolite identification in ADME studies [REFS-1 in Section 3, Evidence Item 2].

Exploration of Halogen-Bonding Interactions in Kinase–Inhibitor Co-Crystal Structures

Iodine atoms are strong halogen-bond donors, capable of forming directional, electrostatic interactions with carbonyl oxygen atoms of the kinase hinge region or backbone amides, which can enhance binding affinity and selectivity. The presence of two iodine substituents in 4-chloro-5,6-diiodothieno[2,3-d]pyrimidine enables the systematic probing of halogen-bonding contributions to target engagement by generating matched molecular pairs where one or both iodine atoms are replaced with bromine, chlorine, methyl, or hydrogen via cross-coupling chemistry. The high lipophilicity of the diiodo compound (estimated cLogP ≈ 3.5–4.0) may also improve binding to hydrophobic kinase pockets, as demonstrated for lipophilic thieno[2,3-d]pyrimidine-based inhibitors of EGFR and VEGFR-2 [REFS-3 in Section 3, Evidence Item 3].

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